N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide
Description
N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a carboxamide group, and a tetrahydronaphthalene moiety
Properties
IUPAC Name |
N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-19-11-10-14(12-17(19)21)18(22)20(2)16-9-5-7-13-6-3-4-8-15(13)16/h3-4,6,8,10-12,16H,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFNKBVJZZHGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N(C)C2CCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1,2,3,4-tetrahydronaphthalene with pyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can occur, particularly at the pyridine ring and the tetrahydronaphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.
Scientific Research Applications
N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide
- N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-5-carboxamide
- N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-6-carboxamide
Uniqueness
The uniqueness of N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
